molecular formula C20H20Zr B1593280 Bis(indenyl)dimethylzirconium CAS No. 49596-04-5

Bis(indenyl)dimethylzirconium

Cat. No.: B1593280
CAS No.: 49596-04-5
M. Wt: 351.6 g/mol
InChI Key: FQGXXPOPDMJRDS-UHFFFAOYSA-N
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Description

Bis(indenyl)dimethylzirconium is an organometallic compound with the chemical formula (C₉H₇)₂Zr(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. In this case, the metal is zirconium, and the ligands are indenyl groups. This compound is of significant interest due to its applications in catalysis, particularly in the polymerization of olefins.

Biochemical Analysis

Biochemical Properties

Bis(indenyl)dimethylzirconium plays a significant role in biochemical reactions, particularly as a catalyst in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polyolefins. The compound’s interaction with enzymes such as polymerases and transferases is crucial for its catalytic activity. These interactions typically involve the binding of this compound to the active sites of these enzymes, enhancing their catalytic efficiency and enabling the formation of complex polymer structures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst by binding to specific sites on enzymes and proteins, facilitating their activity. This binding can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in enzyme activity and gene expression, which are critical for understanding the compound’s long-term impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in various applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The localization of this compound within cells is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(indenyl)dimethylzirconium can be synthesized through the reaction of zirconium tetrachloride with two equivalents of indenyl lithium, followed by methylation with methyl lithium. The reaction typically proceeds as follows:

    Formation of Indenyl Lithium: Indene is deprotonated using n-butyllithium to form indenyl lithium.

    Reaction with Zirconium Tetrachloride: Indenyl lithium reacts with zirconium tetrachloride to form bis(indenyl)zirconium dichloride.

    Methylation: The bis(indenyl)zirconium dichloride is then treated with methyl lithium to replace the chlorine atoms with methyl groups, yielding this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the use of zirconium tetrachloride, indenyl lithium, and methyl lithium under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced, often involving the reduction of the zirconium center.

    Substitution: Ligands in this compound can be substituted with other groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are commonly used.

Major Products Formed:

    Oxidation: Oxidized zirconium species.

    Reduction: Reduced zirconium species.

    Substitution: Various substituted zirconium complexes depending on the reagents used.

Scientific Research Applications

Bis(indenyl)dimethylzirconium has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene with specific properties.

    Biology and Medicine: While its direct applications in biology and medicine are limited, its role in the synthesis of polymers can indirectly impact biomedical applications, such as in the creation of biocompatible materials.

    Industry: The compound is crucial in the production of high-performance plastics and elastomers, which are used in various industrial applications.

Comparison with Similar Compounds

    Bis(cyclopentadienyl)dimethylzirconium: Similar structure but with cyclopentadienyl ligands instead of indenyl.

    Bis(indenyl)dimethylhafnium: Similar structure but with hafnium as the central metal.

    Bis(indenyl)dimethyltitanium: Similar structure but with titanium as the central metal.

Uniqueness: Bis(indenyl)dimethylzirconium is unique due to the specific electronic and steric properties imparted by the indenyl ligands, which can influence the catalytic activity and selectivity in polymerization reactions. Compared to its cyclopentadienyl counterpart, the indenyl ligands provide different spatial arrangements and electronic environments, leading to variations in catalytic performance.

Properties

IUPAC Name

carbanide;5H-inden-5-ide;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGXXPOPDMJRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Zr
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579258
Record name Zirconium(4+) 1H-inden-1-ide methanide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49596-04-5
Record name Zirconium(4+) 1H-inden-1-ide methanide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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